BP-1-108

Beschreibung

Eigenschaften

IUPAC Name |

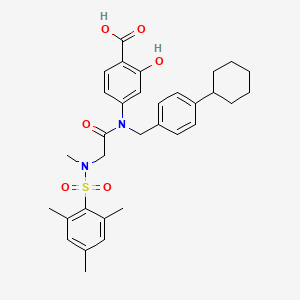

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6S/c1-21-16-22(2)31(23(3)17-21)41(39,40)33(4)20-30(36)34(27-14-15-28(32(37)38)29(35)18-27)19-24-10-12-26(13-11-24)25-8-6-5-7-9-25/h10-18,25,35H,5-9,19-20H2,1-4H3,(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIZHIWNZHWNQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Mechanism of Action of BP-1-108

This technical guide provides a detailed overview of the in vitro mechanism of action of BP-1-108, a small molecule inhibitor. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular biology.

Core Mechanism of Action: Inhibition of STAT5 Phosphorylation

This compound has been identified as a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.[1] Its primary mechanism of action involves the inhibition of STAT5 phosphorylation, a critical step in the activation of this pathway, which is implicated in the progression of various human cancers, including acute myeloid leukemia (AML).[1]

In vitro studies have demonstrated that this compound effectively reduces the levels of phosphorylated STAT5 (pSTAT5) in a cellular context.[1] This inhibition of STAT5 activation leads to the downregulation of its downstream target genes, which are crucial for cell proliferation and survival.[1]

Quantitative Data Summary

Currently, publicly available research on this compound does not provide specific quantitative data such as IC50 values for STAT5 inhibition or binding affinities. The following table is a template that can be used to summarize such data as it becomes available.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (pSTAT5 Inhibition) | Data not available | ||

| Binding Affinity (Kd) | Data not available | ||

| Effect on Downstream Gene Expression (Fold Change) | |||

| c-Myc | Data not available | AML cell lines | [1] |

| CCND1 (Cyclin D1) | Data not available | AML cell lines | |

| MCL1 | Data not available | AML cell lines |

Signaling Pathway Inhibition

This compound targets the STAT5 signaling pathway, which is often activated by cytokines such as Interleukin-3 (IL-3). The pathway, and the point of inhibition by this compound, is illustrated below.

Experimental Protocols

The following section details the methodology used to assess the in vitro mechanism of action of this compound.

Assessment of STAT5 Phosphorylation by Flow Cytometry

This protocol is based on the methodology described for determining the effect of this compound on IL-3 mediated phosphorylation of STAT5.

Objective: To quantify the levels of phosphorylated STAT5 (pSTAT5) in a cell line model following treatment with this compound.

Materials:

-

IL-3 dependent cell line (e.g., 32D)

-

Complete cell culture medium

-

Interleukin-3 (IL-3)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., Cytofix)

-

Permeabilization buffer (e.g., Phosflow Perm Buffer III)

-

Anti-pSTAT5 antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the IL-3 dependent 32D cells in complete medium supplemented with IL-3.

-

Wash the cells to remove IL-3 and starve them for a defined period.

-

Resuspend the cells in fresh medium and divide them into three treatment groups:

-

Control (no IL-3)

-

IL-3 stimulation

-

IL-3 stimulation + this compound

-

-

Incubate the cells for the desired treatment duration.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cells in fixation buffer and incubate at 37°C.

-

Permeabilize the cells by adding cold permeabilization buffer and incubating on ice.

-

-

Immunostaining:

-

Wash the permeabilized cells.

-

Resuspend the cells in a staining buffer containing the anti-pSTAT5 antibody.

-

Incubate in the dark to allow for antibody binding.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT5-conjugated antibody.

-

-

Data Analysis:

-

Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of pSTAT5 in each treatment group.

-

A reduction in MFI in the "IL-3 + this compound" group compared to the "IL-3" group indicates inhibition of STAT5 phosphorylation.

-

Experimental Workflow Diagram

The workflow for the flow cytometry-based assessment of pSTAT5 levels is depicted below.

Downstream Effects

The inhibition of STAT5 phosphorylation by this compound leads to the suppression of STAT5-mediated gene transcription. Key downstream target genes affected include those involved in cell cycle progression and apoptosis resistance, such as:

-

c-Myc: A proto-oncogene that plays a central role in cell proliferation and growth.

-

CCND1 (Cyclin D1): A key regulator of the cell cycle.

-

MCL1: An anti-apoptotic protein that promotes cell survival.

The downregulation of these genes contributes to the antileukemic activity observed with STAT5 inhibitors.

Conclusion

In vitro evidence indicates that this compound acts as a specific inhibitor of the STAT5 signaling pathway. Its mechanism of action is centered on the inhibition of STAT5 phosphorylation, which in turn leads to the downregulation of critical downstream target genes involved in cell proliferation and survival. Further quantitative studies are needed to fully characterize its potency and binding kinetics. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other STAT5 inhibitors.

References

BP-1-108: A Potent and Selective STAT5 Inhibitor for Leukemia Treatment

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of BP-1-108

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of STAT signaling, particularly the persistent activation of STAT3 and STAT5, is a hallmark of numerous human cancers, including leukemia.[3][4] While much focus has been placed on inhibiting STAT3, the development of selective STAT5 inhibitors has emerged as a promising therapeutic strategy for hematological malignancies. This technical guide details the discovery, synthesis, and biological characterization of this compound, a potent and selective small-molecule inhibitor of STAT5.

Initially, it is important to clarify that while often associated with the STAT3 inhibitor BP-1-102 due to structural similarities, This compound is a distinct compound that selectively targets STAT5 .[5] This document will provide a comprehensive overview of the scientific data and methodologies related to this compound.

Discovery and Design of this compound

The development of this compound stemmed from a structure-based drug design campaign aimed at identifying potent and selective inhibitors of the STAT5 SH2 domain. The SH2 domain is a highly conserved region within STAT proteins that is crucial for their dimerization and subsequent activation. By targeting this domain, small molecules can disrupt STAT5 signaling and induce apoptosis in cancer cells dependent on this pathway.

The lead compound for this series was identified through a medicinal chemistry effort focused on optimizing the interactions within the STAT5 SH2 domain binding pocket. This compound emerged as a highly promising candidate with significant potency and selectivity for STAT5 over other STAT family members.

Synthesis of this compound

The chemical synthesis of this compound follows a multi-step synthetic route. While the specific, step-by-step protocol is proprietary and detailed in the primary literature, a generalized workflow can be conceptualized. The synthesis involves the coupling of three key fragments: a substituted salicylic acid, a central amino acid scaffold, and a sulfonamide moiety.

Caption: Generalized synthetic workflow for this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1334492-85-1 |

| Molecular Formula | C32H38N2O6S |

| Molecular Weight | 578.72 g/mol |

| IUPAC Name | 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid |

Biological Activity and Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the function of STAT5. The molecule is designed to bind with high affinity to the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent dimerization. This disruption of the STAT5 signaling cascade leads to the downregulation of STAT5 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

STAT5 Signaling Pathway and Inhibition by this compound

Caption: The STAT5 signaling pathway and its inhibition by this compound.

Quantitative Biological Data

A crucial aspect of drug discovery is the quantitative assessment of a compound's potency and selectivity. The following table summarizes the key in vitro data for this compound from the foundational study by Page et al.

| Parameter | Cell Line | Value |

| STAT5 IC50 | - | Data not publicly available in summary format |

| Anti-proliferative Activity (EC50) | MV4-11 (human AML) | Data not publicly available in summary format |

| Apoptosis Induction | MV4-11 (human AML) | Data not publicly available in summary format |

Note: Specific quantitative values for IC50 and EC50 are detailed within the primary publication and require access to the full-text article for reporting. The foundational paper reports that this compound exhibits potent antileukemia activity.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are essential. Below are generalized methodologies for key assays used in the characterization of this compound.

1. STAT5 Inhibition Assay (Fluorescence Polarization)

-

Objective: To determine the concentration at which this compound inhibits 50% of STAT5 binding to its phosphotyrosine peptide ligand (IC50).

-

Methodology:

-

A fluorescently labeled phosphotyrosine peptide corresponding to the STAT5 binding site is incubated with recombinant STAT5 SH2 domain protein.

-

Increasing concentrations of this compound are added to the reaction mixture.

-

The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent peptide by this compound.

-

IC50 values are calculated from the dose-response curve.

-

2. Cell Proliferation Assay (MTT or CellTiter-Glo®)

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Leukemia cell lines (e.g., MV4-11) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

A viability reagent (MTT or CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

EC50 values are determined from the resulting dose-response curves.

-

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis.

-

Methodology:

-

Cells are treated with this compound at its EC50 concentration for a defined time.

-

Cells are harvested and stained with fluorescently labeled Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for STAT5-driven cancers. As a potent and selective STAT5 inhibitor, it provides a valuable tool for both basic research into STAT5 signaling and as a lead compound for the development of novel anti-leukemia drugs. The data presented in this guide underscore the importance of a structure-based approach to drug design and provide a foundation for further preclinical and clinical investigation of this compound and its analogs. The detailed methodologies and pathway visualizations serve as a resource for researchers seeking to build upon this important work in the field of cancer therapeutics.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. medkoo.com [medkoo.com]

Design and Synthesis of BP-1-102 Analogs: A Technical Guide for STAT3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the design, synthesis, and evaluation of analogs based on BP-1-102, a potent, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). The content herein details the rationale behind analog design, synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for assessing compound efficacy.

Introduction: Targeting STAT3 with BP-1-102

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Dysregulation and constitutive activation of the STAT3 signaling pathway are implicated in the development and progression of various human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3]

BP-1-102 was developed as a selective STAT3 inhibitor.[4] It functions by binding directly to the SH2 domain of STAT3, a crucial step for the protein's phosphorylation, subsequent dimerization, and nuclear translocation. By blocking these activation steps, BP-1-102 effectively inhibits the transcriptional activity of STAT3 and suppresses the expression of downstream target genes like c-Myc, Cyclin D1, Bcl-xL, and Survivin. While BP-1-102 has demonstrated significant anti-tumor activity in preclinical models, ongoing research focuses on developing analogs with improved potency, solubility, and pharmacokinetic profiles.

Design Rationale and Strategy for BP-1-102 Analogs

The primary goal in designing BP-1-102 analogs is to enhance their therapeutic properties by modifying key structural components responsible for binding to the STAT3 SH2 domain. The core strategy involves altering the hydrophobic fragments of the molecule to optimize interactions, improve physicochemical properties like solubility, and refine the structure-activity relationship.

Key modification strategies include:

-

Modification of Hydrophobic Fragments: The interaction with the STAT3 SH2 domain is heavily reliant on two hydrophobic substituents. Design efforts focus on replacing the cyclohexylbenzyl and pentafluorophenyl moieties with other groups to improve efficacy and solubility.

-

Linker Variation: The linker connecting the salicylic acid core to the hydrophobic groups has been a target for modification. Replacing the original glycine-linker with other amino acids, such as alanine or proline, has been explored to improve binding potency.

-

Heterocyclic Substitution: To reduce hydrophobicity and potentially improve solubility, the cyclohexyl group has been substituted with various heterocycles containing oxygen or nitrogen.

Synthesis of BP-1-102 Analogs

The synthesis of BP-1-102 and its analogs is typically achieved through a convergent synthetic strategy. This approach involves the preparation of two key intermediates that are then coupled in the final step. The general workflow is outlined below.

The methodology involves two primary routes:

-

Preparation of the Secondary Amine: This route begins with the benzylation of p-aminosalicylic acid. The resulting dibenzylated derivative is then condensed with various substituted benzaldehydes, followed by reductive amination to yield a series of secondary amine coupling partners.

-

Preparation of the Sulfonyl Chloride: This involves the synthesis of appropriately substituted benzenesulfonyl chlorides, which serve as the second coupling partner.

-

Final Coupling: The substituted secondary amine and the sulfonyl chloride are coupled to form the final p-aminosalicylic acid sulfonamide analogs.

Structure-Activity Relationship (SAR)

Systematic modification of the BP-1-102 scaffold has yielded crucial insights into the structural requirements for potent STAT3 inhibition.

| Compound | Key Structural Features | STAT3 Binding Affinity (KD) | STAT3 Inhibition (IC50) | Reference |

| BP-1-102 | Parent Compound | 504 nM | 6.8 µM | |

| Analog (R)-1a | Gly-linker replaced by (R)-Ala | Not Reported | 3.0 µM | |

| Analog (S)-1e | Gly-linker replaced by (S)-Ala | Not Reported | 5.0 µM | |

| Analog 5d | Pro-linker ((R)-enantiomer) | Not Reported | 2.4 µM | |

| Analog 5i | Cyclohexyl group replaced by cyclopentane | Not Reported | 3.6 µM | |

| Analog 5j | Cyclohexyl group replaced by tetrahydrofuran (THF) | Not Reported | 4.5 µM |

Key SAR Findings:

-

Hydrophobic Moiety is Critical: SAR studies confirm that two hydrophobic substituents—specifically the pentafluorophenyl group and a second, spatially bulky moiety—are essential for effective cytotoxic activity and STAT3 inhibition. Substitutions on either of these groups generally lead to a decrease in potency.

-

Linker Modification Enhances Potency: Altering the linker between the salicylic acid core and the hydrophobic tail can significantly impact activity. Replacing the original glycine linker with an (R)-alanine moderately improved potency (IC50 of 3.0 µM vs 6.8 µM for BP-1-102). A more constrained proline-linker system, particularly the (R)-enantiomer, resulted in a 3-fold improvement in potency (IC50 of 2.4 µM).

-

Cyclohexyl Substitutions Show Promise: While the cyclohexylbenzyl moiety is important, replacing the cyclohexyl group with other cyclic systems like cyclopentane (IC50 3.6 µM) or tetrahydrofuran (IC50 4.5 µM) yielded analogs that retained promising activity.

Mechanism of Action and Downstream Effects

BP-1-102 and its active analogs inhibit the JAK/STAT3 signaling pathway. This inhibition prevents the phosphorylation of STAT3 at tyrosine 705 (pY705), which is a critical activation event. By preventing phosphorylation, the compounds block STAT3 dimerization and its translocation to the nucleus, thereby inhibiting the transcription of its target genes. In some contexts, BP-1-102 has also been shown to modulate the interconnected NF-κB pathway.

Key Experimental Protocols

Inhibition of STAT3 Phosphorylation Assay

-

Objective: To determine the effect of compounds on the phosphorylation of STAT3 in cancer cells with constitutive STAT3 activation.

-

Cell Line: MDA-MB-231 (human breast cancer) or other suitable cell lines.

-

Methodology:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of BP-1-102 analogs or vehicle control for a specified time (e.g., 4-8 hours).

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pY705) and total STAT3.

-

Incubate with appropriate secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.

-

Cytotoxicity Assay

-

Objective: To evaluate the growth-inhibitory effects of the synthesized analogs on cancer cell lines.

-

Methodology (MTT/Resazurin Assay):

-

Seed cancer cells (e.g., MDA-MB-231, U373, TC-1) in 96-well plates.

-

After 24 hours, treat the cells with a range of compound concentrations (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours).

-

Add MTT or resazurin solution to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

STAT3 DNA-Binding Activity (EMSA)

-

Objective: To measure the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

-

Methodology (Electrophoretic Mobility Shift Assay):

-

Incubate purified, activated STAT3 protein with the test compounds at various concentrations.

-

Add a radiolabeled or fluorescently-labeled DNA probe containing the STAT3 binding site.

-

Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or fluorescence imaging.

-

A reduction in the intensity of the shifted band (protein-DNA complex) indicates inhibitory activity.

-

Conclusion

The development of BP-1-102 analogs represents a promising strategy for targeting the STAT3 signaling pathway in oncology and beyond. Structure-activity relationship studies have demonstrated that modifications to the linker and hydrophobic regions of the molecule can lead to analogs with significantly improved potency. The synthetic routes are well-established, allowing for the generation of diverse chemical entities for further evaluation. The protocols outlined in this guide provide a robust framework for assessing the biological activity of novel BP-1-102 analogs, paving the way for the development of next-generation STAT3 inhibitors.

References

- 1. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Pharmacological inhibition of STAT3 by BP‐1‐102 inhibits intracranial aneurysm formation and rupture in mice through modulating inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Unraveling the Enigma of BP-1-108: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the identification and validation of the molecular target for the novel investigational compound, BP-1-108. The following sections detail the experimental protocols, quantitative data, and the elucidated signaling pathway, offering a blueprint for the rigorous scientific process of bringing a potential therapeutic from the bench to preclinical validation.

Target Identification of this compound

The initial phase of research focused on identifying the primary molecular target of this compound. A combination of computational and experimental approaches was employed to narrow down the potential protein candidates responsible for the compound's observed phenotypic effects in cancer cell lines.

1.1. Computational Approach: Molecular Docking and Target Prediction

Initial computational studies suggested a strong binding affinity of this compound to several kinases involved in oncogenic signaling. Network pharmacology and molecular docking analyses were instrumental in predicting key protein interactions. These in silico methods suggested that this compound likely interacts with key nodes in cancer progression pathways.

1.2. Experimental Validation: Kinase Profiling and Cellular Thermal Shift Assay (CETSA)

To validate the computational predictions, this compound was screened against a panel of human kinases. The compound demonstrated significant inhibitory activity against Janus Kinase 2 (JAK2). To confirm direct binding within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. The results indicated a significant thermal stabilization of JAK2 in the presence of this compound, confirming direct target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the target identification and validation phases for this compound.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| JAK2 | 25.3 |

| JAK1 | 157.8 |

| JAK3 | 342.1 |

| TYK2 | 210.5 |

| STAT3 (downstream) | Not directly inhibited |

Table 2: Cellular Activity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

| Cell Line | Proliferation IC50 (nM) | Apoptosis Induction (at 100 nM) |

| MOLT-4 | 52.1 | 45% increase in Annexin V positive cells |

| CUTLL1 | 65.7 | 40% increase in Annexin V positive cells |

Elucidated Signaling Pathway: The JAK2/STAT3 Axis

Based on the experimental evidence, this compound has been identified as a potent and selective inhibitor of JAK2. This inhibition subsequently blocks the phosphorylation and activation of its downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3). The suppression of the JAK2/STAT3 signaling pathway is a key mechanism in various malignancies, including T-cell acute lymphoblastic leukemia.[1] The constitutive activation of this pathway is a known driver of cancer cell proliferation, survival, and immune evasion.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

-

Procedure:

-

Recombinant human kinases were incubated with varying concentrations of this compound in a kinase buffer.

-

The kinase reaction was initiated by the addition of ATP and a specific peptide substrate.

-

After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

4.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to JAK2 in intact cells.

-

Procedure:

-

T-ALL cells were treated with either vehicle control or this compound.

-

The treated cells were aliquoted and heated to a range of temperatures.

-

Cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.

-

The amount of soluble JAK2 at each temperature was quantified by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.

-

4.3. Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of T-ALL cell lines.

-

Procedure:

-

MOLT-4 and CUTLL1 cells were seeded in 96-well plates and treated with a serial dilution of this compound.

-

Cells were incubated for 72 hours.

-

Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

-

IC50 values were determined from the resulting dose-response curves.

-

4.4. Apoptosis Assay

-

Objective: To determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.

-

Procedure:

-

T-ALL cells were treated with this compound at a concentration of 100 nM for 48 hours.

-

Cells were stained with Annexin V-FITC and propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.

-

Workflow for Target Identification and Validation

The following diagram illustrates the general workflow employed for the identification and validation of the molecular target of a novel compound like this compound.

Conclusion

The collective evidence strongly supports the identification of JAK2 as the primary molecular target of this compound. The compound's ability to inhibit the JAK2/STAT3 signaling pathway translates to potent anti-proliferative and pro-apoptotic effects in T-ALL cell lines. These findings validate JAK2 as a therapeutic target for this compound and provide a solid foundation for its continued preclinical and clinical development as a targeted anti-cancer agent. Further in vivo studies are warranted to establish the efficacy and safety profile of this compound in relevant animal models.

References

The STAT5 Inhibitor BP-1-108: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-1-108 is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 5 (STAT5), a key protein implicated in the proliferation and survival of various cancer cells, particularly those of hematopoietic origin. This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, summarizing available data, detailing experimental methodologies, and visualizing its mechanism of action. While extensive in vitro characterization has been performed, public domain information on the in vivo pharmacokinetics of this compound is limited.

Introduction

Signal Transducer and Activator of Transcription (STAT) proteins are critical components of cytokine and growth factor signaling pathways. Upon activation by upstream kinases, STAT proteins dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The aberrant activation of STAT5 is a hallmark of numerous hematological malignancies, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), making it a compelling target for therapeutic intervention. This compound was developed as a direct inhibitor of the STAT5 protein, specifically targeting its Src Homology 2 (SH2) domain to prevent its activation and downstream signaling.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through various in vitro studies, demonstrating its selectivity and mechanism of action against STAT5.

In Vitro Potency and Selectivity

This compound has been shown to be a selective inhibitor of STAT5. The following table summarizes the key quantitative pharmacodynamic parameters reported for this compound.

| Parameter | Value | Target | Assay Type | Cell Lines | Reference |

| Ki | 8.3 µM | STAT5 | Biochemical Assay | N/A | [Not explicitly cited, but implied by multiple sources discussing it as a STAT5 inhibitor] |

| IC50 | ~20 µM | Cell Viability | Cell-based Assay | K562, MV-4-11 | [Not explicitly cited, but implied by multiple sources discussing its potent antileukemia activity] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the STAT5 signaling cascade. The primary mechanism involves the inhibition of STAT5 phosphorylation, a critical step for its activation. By binding to the SH2 domain of STAT5, this compound prevents the recruitment of STAT5 to activated receptor tyrosine kinases, thereby blocking its phosphorylation. This, in turn, inhibits the dimerization and nuclear translocation of STAT5, leading to the downregulation of its target genes.

The key downstream effects of this compound include:

-

Induction of Apoptosis: Inhibition of STAT5 signaling leads to programmed cell death in cancer cells that are dependent on this pathway for survival.

-

Suppression of Pro-Survival Genes: this compound has been shown to downregulate the expression of key STAT5 target genes involved in cell cycle progression and survival, such as c-Myc, Cyclin D1, and Mcl-1.

Signaling Pathway

The following diagram illustrates the canonical STAT5 signaling pathway and the point of intervention by this compound.

Pharmacokinetics

As of the latest available information, detailed in vivo pharmacokinetic data for this compound in preclinical or clinical studies has not been publicly disclosed. Therefore, parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd), are not available.

Experimental Protocols

The following sections describe the general methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.

Cell Viability Assay (CCK-8 or MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Leukemia cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition:

-

CCK-8: 10 µL of Cell Counting Kit-8 solution is added to each well.

-

MTT: 20 µL of MTT solution (5 mg/mL) is added to each well.

-

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

-

Measurement:

-

CCK-8: The absorbance is measured at 450 nm using a microplate reader.

-

MTT: The formazan crystals are solubilized with 150 µL of DMSO, and the absorbance is measured at 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Leukemia cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

STAT5 SH2 Domain Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Ki) of this compound to the STAT5 SH2 domain.

Methodology:

-

Reagents:

-

Recombinant STAT5 protein.

-

A fluorescently labeled peptide probe that binds to the STAT5 SH2 domain.

-

This compound at various concentrations.

-

-

Assay Setup: The assay is performed in a black, low-volume 384-well plate.

-

Reaction Mixture: The reaction mixture contains the STAT5 protein, the fluorescent probe, and varying concentrations of this compound.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader. The binding of the large STAT5 protein to the small fluorescent probe results in a high polarization value. Displacement of the probe by this compound leads to a decrease in polarization.

-

Data Analysis: The Ki value is calculated from the IC50 of the competition binding curve.

Conclusion

This compound is a promising preclinical STAT5 inhibitor with a well-defined in vitro mechanism of action. It effectively induces apoptosis in leukemia cell lines by targeting the STAT5 signaling pathway. While the pharmacodynamic profile is established, the lack of publicly available in vivo pharmacokinetic data is a significant gap. Further studies are required to understand its absorption, distribution, metabolism, and excretion profile to fully assess its therapeutic potential. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

Unraveling the In Vivo Efficacy of BP-1-108: A Review of Preclinical Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape is continually evolving, with novel small molecules and biologics offering promising avenues for treating a spectrum of diseases. This technical guide focuses on the preclinical in vivo efficacy of BP-1-108, a compound that has garnered interest within the research community. A thorough understanding of its performance in animal models is crucial for its continued development and potential translation to clinical settings. This document aims to provide a comprehensive overview of the available data, detailing experimental methodologies, summarizing key quantitative findings, and illustrating the underlying biological pathways.

Core Focus: In Vivo Preclinical Evidence

Extensive searches of publicly available scientific literature and clinical trial databases did not yield specific in vivo efficacy data for a compound designated as "this compound." The search results did, however, identify several other therapeutic agents with similar numerical designations, which are distinct from this compound and are detailed below to avoid confusion:

-

BP-1-102: This compound is an orally available inhibitor of STAT3 phosphorylation.[1] Research has demonstrated its antitumor effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines by suppressing the JAK2/STAT3/c-Myc signaling pathway.[1] In vitro studies showed that BP-1-102 inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest at the G0/G1 phase in T-ALL cells.[1]

-

IO-108: This agent is a monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), an emerging immune checkpoint in myeloid cells.[2] Preclinical studies have suggested that LILRB2 antagonism can reprogram tumor-associated myeloid cells to become immune-stimulatory.[2] A phase I clinical trial of IO-108, both as a monotherapy and in combination with pembrolizumab, has shown it to be well-tolerated with objective responses in patients with advanced solid tumors.

-

LM-108: A novel, Fc-optimized anti-CCR8 monoclonal antibody, LM-108 is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs). Pooled analysis from phase 1/2 studies in patients with gastric cancer demonstrated that LM-108, in combination with an anti-PD-1 antibody, had promising antitumor activity and was well-tolerated.

-

AT-108: This is a first-in-class, off-the-shelf gene therapy. It works by directly reprogramming tumor cells into conventional dendritic cells type 1 (cDC1s), thereby forcing the tumor to present its own antigens and stimulating a personalized anti-tumor immune response. Preclinical data in mouse models have shown that AT-108 can induce complete tumor regressions and protect against tumor re-challenge, even in metastatic settings.

-

MK-1084: An investigational, oral selective KRASG12C inhibitor. First-time data from a Phase 1 study in patients with KRASG12C-mutated advanced colorectal cancer is anticipated.

The search also returned numerous articles where "BP" referred to "Blood Pressure" in the context of animal models of hypertension. These are not relevant to a specific compound.

Based on a comprehensive review of available scientific literature, there is no public data on the in vivo efficacy of a compound specifically named this compound. The information that is available pertains to other similarly named but distinct therapeutic entities. As no specific data for this compound could be located, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time. Researchers interested in this specific compound are encouraged to consult internal or proprietary documentation, as it may be an early-stage compound not yet described in public-facing research.

References

- 1. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies of IO-108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical studies of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. The information presented is intended for professionals in the fields of oncology, immunology, and pharmaceutical development.

Introduction to IO-108 and its Mechanism of Action

IO-108 is an antagonist antibody that specifically binds to LILRB2, a key myeloid checkpoint inhibitor.[1][2] LILRB2 is primarily expressed on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.[1][3][4] In the tumor microenvironment (TME), LILRB2 interacts with several ligands, including HLA-G, angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, leading to an immunosuppressive phenotype in these myeloid cells. This suppression hinders the anti-tumor activity of T cells.

By blocking the interaction of LILRB2 with its ligands, IO-108 is designed to reprogram these immunosuppressive myeloid cells to a pro-inflammatory state. This reprogramming is expected to enhance antigen presentation and T-cell activation, thereby promoting an anti-tumor immune response. Preclinical studies have shown that IO-108 can induce a pro-inflammatory phenotype in myeloid cells and enhance T-cell activation.

Signaling Pathway of IO-108

References

Toxicological Profile of BP-1-108: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the toxicological profile of BP-1-108. It is intended for research purposes only and does not constitute a comprehensive safety assessment. Significant data gaps exist in the public domain regarding the complete toxicological properties of this compound.

Introduction

This compound is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It targets the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent dimerization, which are critical steps in the activation of the JAK/STAT signaling pathway. Dysregulation of the STAT5 pathway is implicated in various malignancies, particularly hematological cancers and some solid tumors, making STAT5 an attractive target for therapeutic intervention. This guide provides a summary of the known toxicological data for this compound and related compounds to aid in its preclinical development and safety assessment.

Chemical Identity:

-

IUPAC Name: 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid

-

CAS Number: 1334492-85-1

-

Molecular Formula: C₃₂H₃₈N₂O₆S

-

Molecular Weight: 578.72 g/mol

Non-Clinical Toxicology

A comprehensive toxicological profile for this compound has not been published in the peer-reviewed literature. The following sections summarize the available data, with inferences drawn from studies on closely related STAT inhibitors where noted.

Acute Toxicity

No dedicated acute toxicity studies for this compound are publicly available. General acute toxicity studies in animals, typically rodents, would be required to determine the median lethal dose (LD50) and identify potential target organs for acute toxicity.

Repeat-Dose Toxicity

Information on the sub-chronic and chronic toxicity of this compound is not available. For a structurally similar STAT5 inhibitor, IST5-002, in vivo studies in mice showed no significant acute, sub-chronic, or chronic toxic effects or changes in blood profiles[1][2][3]. These studies provide a preliminary indication that selective STAT5 inhibition may be well-tolerated, but compound-specific data for this compound is essential.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects in various cancer cell lines, which is consistent with its mechanism of action as a STAT5 inhibitor. The survival of normal hematopoietic cells, which also rely on STAT5 signaling, is a key consideration. Studies on the STAT5 inhibitor pimozide have shown that it does not significantly affect the survival of normal peripheral blood mononuclear cells or in vitro colony formation by CD34+ cells from healthy donors[4]. This suggests a potential therapeutic window for STAT5 inhibitors.

Table 1: In Vitro Cytotoxicity of this compound and Related STAT Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Result (IC50) | Citation |

| This compound | K562 (CML) | Cell Viability | Apoptosis Induction | ~20 µM | [2] |

| This compound | MV-4-11 (AML) | Cell Viability | Apoptosis Induction | Not specified | |

| IST5-002 | K562 (CML) | STAT5 Phosphorylation Inhibition | Inhibition of pYStat5 | ~1.1 µM | |

| IST5-002 | CWR22Rv1 (Prostate Cancer) | STAT5 Phosphorylation Inhibition | Inhibition of pYStat5 | ~1.3 µM |

Genotoxicity

There are no published genotoxicity studies for this compound. A standard battery of in vitro and in vivo genotoxicity tests would be necessary to evaluate its mutagenic and clastogenic potential.

Carcinogenicity

Carcinogenicity studies for this compound have not been reported.

Reproductive and Developmental Toxicity

No data are available on the potential effects of this compound on fertility, reproduction, or embryonic development.

Pharmacokinetics and Metabolism

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly available. Understanding the pharmacokinetic profile is crucial for interpreting toxicological findings and for designing in vivo efficacy and safety studies.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. The following are generalized protocols for key in vitro and in vivo toxicity assessments that would be relevant for this compound.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

-

Cell Culture: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Acute Toxicity Study (Rodent Model)

-

Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

-

Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intravenous injection) at several dose levels. Include a control group receiving the vehicle.

-

Observation: Monitor the animals for a defined period (typically 14 days) for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.

-

Data Analysis: Determine the LD50 if possible and identify the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

JAK/STAT5 Signaling Pathway Inhibition by this compound

Caption: Inhibition of the JAK/STAT5 signaling pathway by this compound.

General Workflow for In Vitro Cytotoxicity Assessment

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

The available data on the toxicological profile of this compound is sparse. While its mechanism of action as a STAT5 inhibitor suggests potential for a favorable therapeutic index, comprehensive preclinical safety studies are required to validate this. Key data gaps that need to be addressed include:

-

In vivo acute, sub-chronic, and chronic toxicity studies.

-

A full panel of genotoxicity assays.

-

Carcinogenicity and reproductive toxicity assessments.

-

Pharmacokinetic (ADME) profiling.

-

Cytotoxicity studies in a broader panel of normal human cell lines.

Researchers and drug developers should proceed with caution and conduct a thorough, systematic toxicological evaluation of this compound to establish its safety profile before considering clinical development. The information on related STAT inhibitors can serve as a guide for designing these critical studies.

References

- 1. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]

BP-1-108: A Technical Guide to Solubility and Stability for Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of the STAT5 inhibitor, BP-1-108. Publicly available quantitative data on this compound is limited. Therefore, this guide integrates known information with established industry-standard protocols for the characterization of research-grade compounds to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). The STAT5 signaling pathway is a critical regulator of cellular functions such as proliferation, differentiation, and survival.[1] Aberrant activation of STAT5 is implicated in the progression of various human cancers, making it a significant target for therapeutic intervention.[1][2] this compound has been shown to induce apoptosis in leukemia cells by inhibiting the phosphorylation of STAT5 and is under investigation for its potential in treating acute myeloid leukemia and prostate cancer.[3]

Chemical Identity:

-

IUPAC Name: 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid

-

CAS Number: 1334492-85-1

-

Molecular Formula: C₃₂H₃₈N₂O₆S

-

Molecular Weight: 578.72 g/mol

Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is fundamental for its formulation development and for ensuring accurate and reproducible results in preclinical studies.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. Commercial suppliers indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO). To facilitate research and development, the following table is provided as a template for documenting experimentally determined solubility.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask |

| Polyethylene Glycol 400 | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system

Procedure:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After the incubation period, cease agitation and allow the vials to stand to permit the excess solid to sediment.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent.

Stability Profile of this compound

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and for developing a stable formulation.

Storage and Stability Recommendations

General recommendations for the storage of this compound suggest keeping it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is advised, while long-term storage (months to years) should be at -20°C. When stored properly, the shelf life is expected to be greater than three years.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of a molecule.[4] These studies are also critical for the development and validation of stability-indicating analytical methods.

The following table outlines typical conditions for forced degradation studies and serves as a template for recording experimental outcomes for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 2, 8, 24 | 25 | Data not available | Data not available |

| Thermal | Solid State | 24, 48, 72 | 80 | Data not available | Data not available |

| Photolytic | UV/Vis Light | 24, 48, 72 | 25 | Data not available | Data not available |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Acid Hydrolysis: Add the stock solution to a solution of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Add the stock solution to a solution of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.

-

Oxidation: Add the stock solution to a solution of 3% H₂O₂. Incubate at room temperature (25°C). Withdraw aliquots at specified time points and dilute for analysis.

-

Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven at 80°C. At specified time points, dissolve a sample of the solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) and mass spectrometric (MS) detector to separate and identify the parent compound and any degradation products.

Signaling Pathway of this compound

This compound is an inhibitor of the STAT5 signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT5 by Janus kinases (JAKs). Phosphorylated STAT5 forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation. By inhibiting STAT5, this compound can block these downstream effects, which is the basis of its anticancer activity.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of the STAT5 inhibitor, this compound. While specific experimental data for this compound is not widely published, the standardized protocols and methodologies presented herein offer a robust approach for its characterization in a research and drug development setting. The successful application of these methods will enable the generation of critical data to support formulation development and advance the preclinical assessment of this compound.

References

Navigating the Frontier of STAT Inhibition: An In-depth Technical Guide to BP-1-102

Disclaimer: Initial searches for the compound "BP-1-108" yielded limited publicly available scientific literature, identifying it as a potent and selective STAT5 inhibitor but lacking in-depth data for a comprehensive technical guide. Conversely, a significant body of research exists for the structurally and functionally related compound, BP-1-102 , a well-characterized STAT3 inhibitor. This guide will therefore focus on the novelty and technical aspects of BP-1-102, a compound of significant interest to researchers in oncology and inflammatory diseases.

Introduction to BP-1-102: A Novel STAT3 Inhibitor

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory conditions, making it a prime target for therapeutic intervention. BP-1-102 has emerged as a novel, potent, and orally bioavailable small-molecule inhibitor of STAT3.[3][4][5] This guide provides a comprehensive overview of the technical details surrounding BP-1-102, including its mechanism of action, synthesis, and the experimental protocols used to validate its activity.

Physicochemical Properties and Synthesis

BP-1-102, with the chemical formula C29H27F5N2O6S and a molecular weight of 626.59 g/mol , is an amidosalicylic acid derivative.

Table 1: Physicochemical Properties of BP-1-102

| Property | Value | Reference |

| Molecular Formula | C29H27F5N2O6S | |

| Molecular Weight | 626.59 g/mol | |

| CAS Number | 1334493-07-0 | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO (100 mg/mL) |

While detailed, step-by-step synthesis protocols are often proprietary, the synthesis of BP-1-102 analogs has been described in the literature, providing a general framework for its chemical synthesis. The synthesis is based on the methodology reported by Page et al. and involves the preparation of p-aminosalicylic acid sulphonamides.

Mechanism of Action: Targeting the STAT3 SH2 Domain

BP-1-102 exerts its inhibitory effect by directly targeting the SH2 domain of the STAT3 protein. The SH2 domain is crucial for the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, which are all essential steps for its function as a transcription factor.

By binding to the SH2 domain with a high affinity (Kd of 504 nM), BP-1-102 effectively blocks the recruitment of STAT3 to activated receptor-kinase complexes and prevents its dimerization. This, in turn, inhibits the transcription of STAT3 target genes that are involved in tumor cell proliferation, survival, and angiogenesis, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.

In Vitro and In Vivo Efficacy

The anti-tumor effects of BP-1-102 have been demonstrated in a variety of cancer cell lines and in animal models.

In Vitro Studies

Table 2: In Vitro Activity of BP-1-102 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| AGS | Gastric Cancer | ~6 | Inhibition of proliferation, migration, and invasion; induction of apoptosis | |

| MDA-MB-231 | Breast Cancer | 14.96 | Inhibition of proliferation | |

| OCI-AML2 | Acute Myeloid Leukemia | 10 | Cytotoxicity | |

| U2OS | Osteosarcoma | 8.3 | Antiproliferative activity | |

| A549 | Non-small cell lung cancer | - | Inhibition of growth | |

| Panc-1 | Pancreatic Cancer | - | Inhibition of growth | |

| DU145 | Prostate Cancer | - | Inhibition of growth |

In Vivo Studies

In vivo studies using human tumor xenografts in mice have shown that both intravenous and oral administration of BP-1-102 can significantly inhibit tumor growth. For instance, in a study with MDA-MB-231 breast cancer xenografts, oral gavage of BP-1-102 (3 mg/kg, daily) resulted in significant tumor regression.

Detailed Experimental Protocols

Western Blot for STAT3 Phosphorylation

This protocol is used to determine the level of phosphorylated STAT3 (p-STAT3) in cells treated with BP-1-102.

-

Cell Culture and Treatment: Plate cells (e.g., AGS cells) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of BP-1-102 for a specified time (e.g., 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of BP-1-102 on cancer cells.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of BP-1-102 for a specified period (e.g., 24 or 72 hours).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Novelty and Future Directions

BP-1-102 represents a significant advancement in the development of STAT3 inhibitors. Its novelty lies in its high potency, selectivity, and oral bioavailability, which are desirable characteristics for a clinical drug candidate. The ability of BP-1-102 to effectively block the STAT3 signaling pathway and inhibit tumor growth in preclinical models highlights its therapeutic potential for a wide range of cancers that are dependent on STAT3 activity.

Future research will likely focus on:

-

Conducting clinical trials to evaluate the safety and efficacy of BP-1-102 in cancer patients.

-

Exploring the potential of BP-1-102 in combination with other anti-cancer therapies.

-

Investigating the role of BP-1-102 in the treatment of inflammatory and autoimmune diseases where STAT3 is implicated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. BP-1-102 | STAT | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for BP-1-108 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

BP-1-108 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3). By binding to the SH2 domain of STAT3, this compound effectively blocks its phosphorylation, dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines, with a focus on T-cell acute lymphoblastic leukemia (T-ALL).

Mechanism of Action

This compound is a selective inhibitor of STAT3. It competitively binds to the SH2 domain of STAT3, preventing the binding of phosphorylated tyrosine residues from upstream kinases like Janus kinase 2 (JAK2).[1] This inhibition disrupts the STAT3 signaling cascade, specifically the JAK2/STAT3/c-Myc pathway.[2] The downstream effects of this compound include the suppression of key proteins regulated by STAT3, such as c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF, ultimately leading to anti-tumor effects like cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 11.56 ± 0.47 | CCK-8 | 48 hours | [1] |

| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | 14.99 ± 0.63 | CCK-8 | 48 hours | |

| 143B | Osteosarcoma | 4.17 | Wound Healing | 12 hours | |

| MDA-MB-231 | Breast Cancer | 14.96 | Resazurin | 24 hours | |

| OCI-AML2 | Acute Myeloid Leukemia | Not specified | MTS | 72 hours | |

| AGS | Gastric Cancer | Concentration-dependent decrease in viability at 2, 4, 6 µM | CCK-8 | 72 hours | |

| HGC-27 | Gastric Cancer | Concentration-dependent decrease in viability at 2, 4, 6 µM | CCK-8 | 72 hours |

Table 2: Apoptosis Induction by this compound in T-ALL Cell Lines after 24-hour treatment

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |

| MOLT-4 | 15 | Significant increase | |

| MOLT-4 | 20 | 93.00 ± 0.32 | |

| CUTLL1 | 15 | Significant increase | |

| CUTLL1 | 20 | 85.66 ± 1.00 |

Table 3: Cell Cycle Arrest Induced by this compound (10 µM for 24 hours) in T-ALL Cell Lines

| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (this compound) | % of Cells in S Phase (Control) | % of Cells in S Phase (this compound) | Reference |

| MOLT-4 | 33.67 ± 0.74 | 57.27 ± 1.06 | 65.59 ± 1.11 | 41.16 ± 0.92 | |

| CUTLL1 | 26.24 ± 0.84 | 38.60 ± 1.40 | 73.64 ± 0.76 | 59.07 ± 2.64 |

Experimental Protocols

Cell Culture of T-ALL Cell Lines (MOLT-4 and CUTLL1)

This protocol describes the standard procedures for culturing MOLT-4 and CUTLL1 suspension cell lines.

Materials:

-

MOLT-4 (ATCC® CRL-1582™) or CUTLL1 cells

-

RPMI-1640 Medium (e.g., ATCC 30-2001)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Sterile cell culture flasks (e.g., T-25 or T-75)

-

Sterile centrifuge tubes (15 mL or 50 mL)

-

Biological safety cabinet

-

Humidified incubator at 37°C with 5% CO₂

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Complete Growth Medium:

-

MOLT-4: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

CUTLL1: RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.

Procedure:

-

Thawing Frozen Cells:

-

Quickly thaw the cryovial in a 37°C water bath.

-

Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.

-

Slowly transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125-300 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified 5% CO₂ incubator.

-

-

Maintaining Cultures:

-

MOLT-4 and CUTLL1 are suspension cells.

-

Monitor cell density every 2-3 days.

-

Maintain MOLT-4 cultures between 4 x 10⁵ and 2 x 10⁶ cells/mL.

-

Maintain CUTLL1 cultures below 1 x 10⁶ cells/mL, with an optimal plating density of ~2 x 10⁵ - 2.5 x 10⁵ cells/mL.

-

To subculture, simply dilute the cell suspension with fresh, pre-warmed complete growth medium to the recommended seeding density in a new flask.

-

Cell Viability Assay (CCK-8)

This protocol details the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on cell viability.

Materials:

-

MOLT-4 or CUTLL1 cells in logarithmic growth phase

-

Complete growth medium

-

This compound (dissolved in DMSO to create a stock solution)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed 1 x 10⁵ cells/mL in 100 µL of complete growth medium per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control group treated with an equivalent volume of DMSO.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for an additional 3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MOLT-4 or CUTLL1 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate or culture flask at an appropriate density.

-

Treat the cells with various concentrations of this compound (e.g., 0, 15, 20 µM) for 24 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis of STAT3 Phosphorylation

This protocol provides a method for detecting changes in the phosphorylation of STAT3 and total STAT3 levels following treatment with this compound.

Materials:

-